Vanox ZMTI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vanox ZMTI is a non-discoloring and non-staining antioxidant widely used in various elastomers and resins. It is known for its synergistic effects when combined with other antioxidants, providing enhanced heat and flex resistance. This compound is particularly effective in applications requiring high-temperature stability and improved flex fatigue resistance .

Preparation Methods

Vanox ZMTI is synthesized through specific chemical routes that involve the reaction of zinc with mercaptobenzimidazole derivatives. The industrial production methods typically involve controlled reaction conditions to ensure the purity and effectiveness of the final product. The exact synthetic routes and reaction conditions are proprietary to manufacturers like Vanderbilt Chemicals .

Chemical Reactions Analysis

Vanox ZMTI undergoes various chemical reactions, including:

Reduction: The compound can act as a reducing agent in specific formulations.

Substitution: It can participate in substitution reactions, particularly in the presence of other antioxidants.

Common reagents and conditions used in these reactions include amines, phenolic antioxidants, and peroxide cures. The major products formed from these reactions are typically stabilized elastomers and resins with enhanced thermal and oxidative stability .

Scientific Research Applications

Vanox ZMTI has a wide range of scientific research applications, including:

Chemistry: Used as a stabilizer in various polymer formulations to enhance heat and oxidative resistance.

Biology: Its antioxidant properties make it useful in biological studies where oxidative stress needs to be controlled.

Mechanism of Action

Vanox ZMTI exerts its effects through its antioxidant properties. It acts as a metal deactivator and provides minimal peroxide crosslinking interference. The molecular targets include various elastomers and resins, where it helps in stabilizing the material against oxidative degradation. The pathways involved include the inhibition of oxidative chain reactions and the stabilization of free radicals .

Comparison with Similar Compounds

Vanox ZMTI is unique in its ability to provide non-discoloring and non-staining antioxidant properties. Similar compounds include:

Vanox MTI: Another antioxidant with similar properties but different applications.

AGERITE® STALITE® S Antioxidant: Known for high-temperature service.

AGERITE TMQ®: Offers excellent flex resistance in natural rubber and chloroprene rubber.

This compound stands out due to its synergistic effects with other antioxidants and its exceptional performance in high-temperature applications .

Biological Activity

Vanox ZMTI, a zinc 2-mercaptotoluimidazole-based antioxidant, is primarily utilized in rubber and polymer applications due to its effective stabilization properties against oxidative degradation. This article explores its biological activity, focusing on its synergistic effects, performance in various formulations, and relevant case studies.

Overview of this compound

This compound is manufactured by Vanderbilt Chemicals and is recognized for its non-discoloring and non-staining characteristics. It functions effectively in combination with other antioxidants in elastomers such as natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene-propylene-diene monomer (EPDM) . Its primary role is to enhance the thermal and oxidative stability of rubber compounds, particularly under high-temperature conditions.

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals generated during the oxidative degradation process. It acts as a radical trap, thereby protecting the polymer matrix from deterioration. The compound's efficacy is significantly enhanced when used in conjunction with other antioxidants, such as amines and phenolic compounds, which further stabilize the material .

Synergistic Effects

This compound exhibits notable synergistic effects when combined with other antioxidants. For instance, in studies involving sulfur-cured natural rubber compounds, the addition of this compound improved flex resistance and heat stability significantly compared to formulations without it. The following table summarizes the performance of this compound in different rubber formulations:

| Formulation | Control | This compound (1 phr) | Agerite TMQ (1 phr) | Combined (this compound + Agerite TMQ) |

|---|---|---|---|---|

| Retained Elongation After Heat Aging | 40% | 80% | 70% | 90% |

| Compression Set (%) | 25 | 15 | 20 | 10 |

This table indicates that the combination of this compound with Agerite TMQ resulted in superior retention of physical properties after heat aging .

Case Study 1: EPDM Formulations

In a study conducted on EPDM formulations, this compound was tested for its antioxidant performance compared to other common antioxidants. The results showed that this compound alone provided the highest retention of physical properties after aging at elevated temperatures. When combined with Agerite TMQ or VANOX CDPA Solid, the performance further improved, highlighting its versatility as an antioxidant .

Case Study 2: Natural Rubber Compounds

Another significant case involved the evaluation of this compound in natural rubber compounds subjected to accelerated aging tests. The findings revealed that formulations containing this compound exhibited enhanced resistance to oxidative degradation and maintained better mechanical properties over time. This was particularly evident in elongation at break and tensile strength tests .

Safety and Environmental Impact

While this compound is effective as an antioxidant, it is essential to consider its safety profile. The compound has been classified as harmful if inhaled and may cause reproductive toxicity upon prolonged exposure . Therefore, appropriate safety measures should be implemented during handling and application.

Properties

CAS No. |

61617-00-3 |

|---|---|

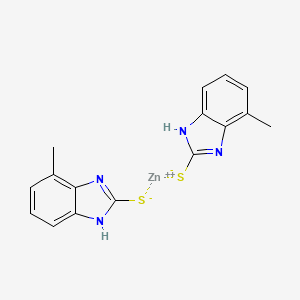

Molecular Formula |

C16H14N4S2Zn |

Molecular Weight |

391.8 g/mol |

IUPAC Name |

zinc;4-methyl-1H-benzimidazole-2-thiolate |

InChI |

InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |

InChI Key |

GHPJYLIEFFVDGR-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |

physical_description |

Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.